
Benzenepropanoic acid, 4-bromo-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 4-bromo-3-hydroxy- is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a bromine atom at the 4th position and a hydroxyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 3-Hydroxybenzenepropanoic Acid: : One common method to synthesize Benzenepropanoic acid, 4-bromo-3-hydroxy- involves the bromination of 3-hydroxybenzenepropanoic acid. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .
-
Perkin Reaction: : Another method involves the Perkin reaction, where 4-bromo-3-hydroxybenzaldehyde is reacted with acetic anhydride and sodium acetate to form the corresponding cinnamic acid derivative. This intermediate is then hydrogenated to yield Benzenepropanoic acid, 4-bromo-3-hydroxy-.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 4-bromo-3-hydroxy- often involves large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : Benzenepropanoic acid, 4-bromo-3-hydroxy- can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction of this compound can lead to the formation of 4-bromo-3-hydroxybenzyl alcohol. Typical reducing agents used are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The bromine atom in Benzenepropanoic acid, 4-bromo-3-hydroxy- can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinones, Carboxylic acids
Reduction: 4-Bromo-3-hydroxybenzyl alcohol
Substitution: Methoxy derivatives
科学的研究の応用
Benzenepropanoic acid, 4-bromo-3-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of Benzenepropanoic acid, 4-bromo-3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Benzenepropanoic acid, 3-hydroxy-4-methoxy-: Contains a methoxy group instead of a bromine atom, altering its chemical properties and reactivity.
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
Benzenepropanoic acid, 4-bromo-3-hydroxy- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
3-(4-bromo-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChIキー |
AWMSOOLXYAHDLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


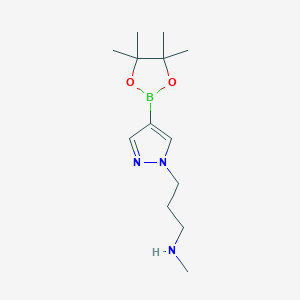
![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
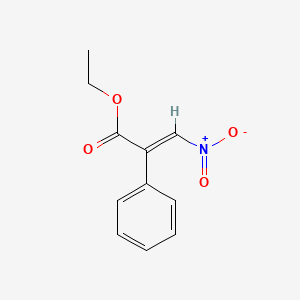
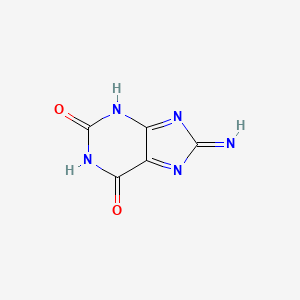
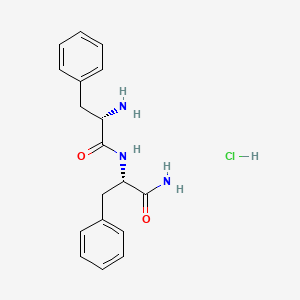
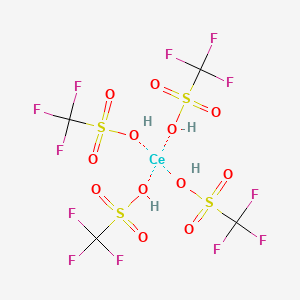
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)
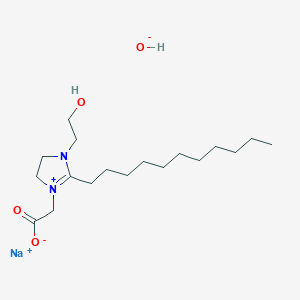

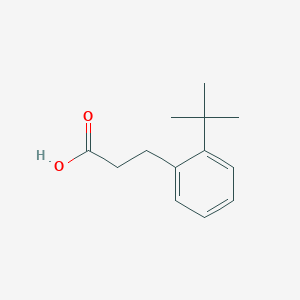
![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)


